molecular formula C9H5BrClF3N2O2 B14184213 (1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride CAS No. 930775-33-0

(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride

Cat. No.: B14184213
CAS No.: 930775-33-0
M. Wt: 345.50 g/mol
InChI Key: CVMSKHBYGZFPNC-UHFFFAOYSA-N
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Description

(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride is a synthetic organic compound characterized by the presence of bromomethyl, nitrophenyl, and trifluoroethanimidoyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride typically involves multi-step organic reactions. One common route includes the bromination of a nitrophenyl precursor followed by the introduction of the trifluoroethanimidoyl chloride group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Reduction Reactions: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts. Reactions are usually conducted under atmospheric or elevated pressures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic effects.

    Materials Science: It may be utilized in the design and fabrication of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the nitrophenyl and trifluoroethanimidoyl chloride groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by other similar compounds. The presence of both bromomethyl and nitrophenyl groups allows for diverse chemical transformations, while the trifluoroethanimidoyl chloride group enhances its stability and reactivity.

Properties

CAS No.

930775-33-0

Molecular Formula

C9H5BrClF3N2O2

Molecular Weight

345.50 g/mol

IUPAC Name

N-[2-(bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H5BrClF3N2O2/c10-4-5-3-6(16(17)18)1-2-7(5)15-8(11)9(12,13)14/h1-3H,4H2

InChI Key

CVMSKHBYGZFPNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)N=C(C(F)(F)F)Cl

Origin of Product

United States

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